molecular formula C19H22N2O2 B13654378 2-[Benzyl(phenyl)amino]ethyl 3-aminobut-2-enoate CAS No. 111011-79-1

2-[Benzyl(phenyl)amino]ethyl 3-aminobut-2-enoate

Cat. No.: B13654378
CAS No.: 111011-79-1
M. Wt: 310.4 g/mol
InChI Key: QUQRXEJGSOVLHO-UHFFFAOYSA-N
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Description

2-[Benzyl(phenyl)amino]ethyl 3-aminobut-2-enoate (CAS: 111011-79-1) is an α,β-unsaturated ester derivative with a tertiary amine substituent. The compound features a benzyl(phenyl)amino group attached to the ethyl chain of the enoate backbone and a secondary amine at the β-position of the conjugated enamine system. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for hydrochloride-based drugs like efonidipine intermediates .

Key structural attributes include:

  • Ester group: Enhances solubility in organic solvents.
  • Benzyl(phenyl)amino substituent: Increases lipophilicity and influences intermolecular interactions (e.g., π-π stacking, hydrogen bonding).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-benzylanilino)ethyl (Z)-3-aminobut-2-enoate typically involves the reaction of benzylaniline with ethyl (Z)-3-aminobut-2-enoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include palladium or copper-based catalysts, and solvents such as ethanol or acetonitrile are often employed.

Industrial Production Methods

In an industrial setting, the production of 2-(N-benzylanilino)ethyl (Z)-3-aminobut-2-enoate may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2-(N-benzylanilino)ethyl (Z)-3-aminobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

2-[Benzyl(phenyl)amino]ethyl 3-aminobut-2-enoate has a molecular weight of 310.39 . The compound's structure and chemical properties can be found on PubChem, where it is listed under CID 68115602 and CID 68115601 . The Safety Data Sheet (SDS) information includes signal words like "Warning" and hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .

Potential Research Areas

Given the limited information on specific applications for this compound, exploring related chemical research and analogous compounds may suggest potential uses:

  • Pharmaceutical Research: Amino compounds are often investigated for their potential biological activities. Further research may explore whether this compound or its derivatives have any therapeutic effects.
  • Material Science: Certain organic compounds are utilized in the development of new materials. The chemical properties of this compound could be examined for its suitability in creating specialized polymers or coatings.
  • Agrochemicals: Some compounds with similar structures find applications in agriculture. It's conceivable that this compound could be modified or used as an intermediate in synthesizing agrochemicals.

Case Studies and Data

Unfortunately, the provided search results do not contain specific case studies or comprehensive data tables regarding the applications of this compound. Further experimental research and data analysis would be needed to determine its practical applications and efficacy in various fields.

Mechanism of Action

The mechanism of action of 2-(N-benzylanilino)ethyl (Z)-3-aminobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and similarities between the target compound and related analogs:

Compound Name Substituents Molecular Weight (g/mol) Functional Groups Key Applications
2-[Benzyl(phenyl)amino]ethyl 3-aminobut-2-enoate Benzyl(phenyl)amino ethyl, amino enoate 373.5* Ester, tertiary amine, enamine Pharmaceutical intermediate
Ethyl 3-(benzylamino)but-2-enoate (CAS: 1020-67-3) Benzylamino, ethyl ester 235.3 Ester, secondary amine, enamine Chemical synthesis
Methyl 2-benzoylamino-3-arylaminobut-2-enoate Benzoylamino, aryl amino, methyl ester ~350† Ester, amide, secondary amine Precursor for heterocycles (e.g., oxazoloquinolines)
Benzyl cinnamate (CAS: 103-41-3) Cinnamate, benzyl ester 238.3 Ester, aromatic Flavoring agent, fragrance

*Calculated based on formula C₂₂H₂₇N₃O₂.
†Estimated from synthetic analogs in .

Key Observations :

  • Unlike benzyl cinnamate (), which lacks nitrogen-based functional groups, the enamine and amine moieties in the target compound enable hydrogen bonding and coordination chemistry.

Crystallographic and Intermolecular Interactions

  • Target Compound : While direct crystallographic data are unavailable, structurally related compounds (e.g., ) exhibit hydrogen bonding (N–H⋯O, O–H⋯N) and π-π stacking. For example, reports N–H⋯O and O–H⋯S hydrogen bonds forming chains and dimers in (E)-benzyl hydrazinecarbodithioate . Similar interactions are expected in the target compound, influencing its solid-state packing and solubility.
  • Ethyl 3-(benzylamino)but-2-enoate (): Likely forms weaker intermolecular interactions due to the absence of phenyl groups, resulting in lower melting points compared to the target compound.

Biological Activity

2-[Benzyl(phenyl)amino]ethyl 3-aminobut-2-enoate, a compound with a complex structure, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzylaniline with ethyl (Z)-3-aminobut-2-enoate. The reaction conditions often include the use of catalysts such as palladium or copper and solvents like ethanol or acetonitrile to enhance yield and purity .

Biological Activity

The compound has been investigated for various biological activities, notably:

  • Antimicrobial Properties : Initial studies suggest that this compound exhibits antimicrobial effects against a range of pathogens. Its efficacy varies based on concentration and the type of microorganism tested .
  • Anticancer Properties : Research indicates that this compound may possess anticancer activity by inducing apoptosis in cancer cells. It is believed to interact with specific molecular targets that regulate cell proliferation and survival .

The biological effects of this compound are attributed to its ability to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in cellular signaling pathways, contributing to its antimicrobial and anticancer effects .

Research Findings

Recent studies have provided insights into the compound's structure-activity relationship (SAR), highlighting how variations in its chemical structure influence its biological efficacy. For instance, modifications in the benzyl or phenyl groups can significantly alter its potency against different biological targets .

Case Studies

  • Antimicrobial Activity : A study demonstrated that varying concentrations of the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .
  • Cancer Cell Line Studies : In vitro assays using human cancer cell lines indicated that treatment with this compound resulted in dose-dependent reductions in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological ActivityNotes
2-(N-benzylanilino)ethyl (Z)-3-aminobut-2-enoateStructureAntimicrobial, AnticancerSimilar structure but different functional groups
Ethyl (Z)-3-amino-2-butenoateStructureAnticancerServes as a precursor; less potent than the primary compound
N-benzylanilineStructureLimited antimicrobialLacks the enamine functionality

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[Benzyl(phenyl)amino]ethyl 3-aminobut-2-enoate, and how do reaction conditions influence yield?

The compound can be synthesized via multicomponent reactions, such as the Petasis reaction, which combines amines, boronic acids, and carbonyl derivatives under acidic conditions. For instance, analogous reactions using HFIP (hexafluoroisopropanol) as a solvent with molecular sieves have achieved yields of ~62% (see similar methodology in ). Optimization of stoichiometry (e.g., 1:1.2 molar ratios of reactants) and temperature (room temperature to 50°C) is critical to minimize side products. Characterization via 1^1H/13^13C NMR and HRMS-ESI (as in ) is recommended to confirm purity.

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

  • NMR : 1^1H NMR identifies proton environments (e.g., benzyl, amino, and ester groups), while 13^13C NMR confirms carbonyl and aromatic carbons. Discrepancies in peak splitting (e.g., unexpected doublets for NH groups) may arise from tautomerism or solvent effects.
  • HRMS-ESI : Validates molecular weight (e.g., exact mass matching within 1 ppm).
  • XRD : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry (see for analogous structural validation). Contradictions between calculated and observed data often require iterative refinement of computational models (DFT calculations) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should assess degradation under humidity, light, and temperature. For example, ester hydrolysis in aqueous environments can be monitored via HPLC. Indoor surface interactions (e.g., adsorption on glassware) may alter stability, as observed in studies of organic compounds on indoor surfaces (). Recommendations include storage in anhydrous, dark conditions at –20°C .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

The β-enamino ester moiety (3-aminobut-2-enoate) is electrophilic at the α,β-unsaturated carbonyl, enabling Michael additions. Computational studies (DFT) can model charge distribution and frontier molecular orbitals to predict sites of attack. For example, the benzyl(phenyl)amino group may sterically hinder nucleophilic approaches, altering regioselectivity (analogous to ’s use of XRD/DFT for reaction pathway analysis) .

Q. How can this compound serve as a precursor in medicinal chemistry, particularly for heterocyclic drug candidates?

The enamino ester scaffold is versatile for synthesizing pyrroles, pyridines, or imidazoles via cyclocondensation with diketones or nitriles. For instance, coupling with benzoxazol-2-yl derivatives (as in ) could yield bioactive heterocycles. Biological assays (e.g., antimicrobial or anti-inflammatory screening) should follow OECD guidelines, with purity ≥95% confirmed by LC-MS .

Q. What experimental strategies address contradictory data in kinetic studies of its degradation pathways?

Contradictions (e.g., conflicting rate constants for hydrolysis) require:

  • Isotopic labeling : 18^{18}O tracing to distinguish ester vs. amide bond cleavage.
  • Controlled variable testing : Systematic variation of pH, ionic strength, and catalysts.
  • Cross-validation : Compare HPLC, UV-Vis, and NMR degradation profiles. Statistical tools (e.g., ANOVA) identify outliers (see ’s rigorous analytical workflow) .

Q. What role do computational methods play in optimizing its synthetic routes or biological activity?

Molecular docking (AutoDock, Schrödinger) predicts binding affinities to target proteins (e.g., enzymes involved in inflammation). QSAR models correlate structural modifications (e.g., substituents on the benzyl group) with bioactivity. DFT calculations (e.g., Gaussian 09) optimize transition states in synthesis, reducing trial-and-error experimentation (as applied in ) .

Q. Methodological Notes

  • Experimental Design : Use fractional factorial designs to screen multiple variables (solvent, catalyst, temperature) efficiently ( ).
  • Data Interpretation : Apply multivariate analysis (PCA) to resolve spectral or kinetic ambiguities.
  • Ethical Compliance : Adhere to ICH guidelines for stability testing and OECD protocols for biological assays .

Properties

IUPAC Name

2-(N-benzylanilino)ethyl 3-aminobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-16(20)14-19(22)23-13-12-21(18-10-6-3-7-11-18)15-17-8-4-2-5-9-17/h2-11,14H,12-13,15,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQRXEJGSOVLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OCCN(CC1=CC=CC=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737969
Record name 2-[Benzyl(phenyl)amino]ethyl 3-aminobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111011-79-1
Record name 2-[Benzyl(phenyl)amino]ethyl 3-aminobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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